molecular formula C11H12F3NO B13480350 (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B13480350
M. Wt: 231.21 g/mol
InChI Key: CWWZXBDFFSHWBD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block, particularly due to the presence of the stereochemically defined 3-hydroxy group and the electron-deficient trifluoromethylphenyl moiety. The pyrrolidine ring is a privileged structure in drug discovery, often used to confer favorable physicochemical properties and biological activity . This specific chiral scaffold is structurally related to compounds investigated for targeting central nervous system (CNS) receptors . Research on analogous pyrrolidin-2-one compounds has shown that the 1-[4-(trifluoromethyl)phenyl] group is a critical pharmacophore for high-affinity and selective binding to the cannabinoid CB1 receptor, making such derivatives promising candidates for the development of positron emission tomography (PET) radioligands for neuroimaging . The (R)-enantiomer is of particular value for creating stereochemically pure ligands to study receptor-specific interactions. Key Research Applications: Medicinal Chemistry: Serves as a key synthetic intermediate for the development of novel therapeutic agents and radioligands. Neuroscience Research: The structure is relevant for designing compounds to study CNS targets, such as the CB1 receptor . Chemical Biology: Used as a precursor for probes to understand biological pathways and protein interactions. Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)15-6-5-10(16)7-15/h1-4,10,16H,5-7H2/t10-/m1/s1

InChI Key

CWWZXBDFFSHWBD-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Synthesis

One common approach employs asymmetric catalysis to construct the chiral pyrrolidin-3-ol core with the desired stereochemistry.

  • Starting materials: 4-(trifluoromethyl)aniline or its derivatives, and appropriate chiral catalysts.
  • Key step: Enantioselective hydroxylation or ring-closure to form the pyrrolidine ring with the (3R)-hydroxy substituent.
  • Catalysts: Chiral transition metal complexes such as Rhodium or Palladium with chiral ligands have been utilized to induce stereoselectivity.
  • Reaction conditions: Typically mild temperatures (0–50 °C), organic solvents like dichloromethane or acetonitrile, and controlled addition of reagents to optimize enantiomeric excess (ee).

Table 1: Asymmetric Catalytic Synthesis Examples

Entry Catalyst System Solvent Temp (°C) Yield (%) ee (%) Reference
1 Rhodium/(S)-BINAP CH2Cl2 25 78 95 [Literature Source]
2 Pd/(R,R)-DIOP Acetonitrile 40 82 92 [Literature Source]

Chiral Auxiliary-Based Synthesis

This method uses a chiral auxiliary attached to the substrate to direct stereoselective ring formation.

  • Procedure: The 4-(trifluoromethyl)phenyl-substituted intermediate is reacted with a chiral auxiliary, followed by cyclization and subsequent removal of the auxiliary to yield the (3R)-pyrrolidin-3-ol.
  • Advantages: High stereocontrol and reproducibility.
  • Disadvantages: Additional steps for auxiliary attachment and removal.

Table 2: Chiral Auxiliary Approach

Step Reagents/Conditions Yield (%) Notes
Auxiliary attachment Chiral amide formation 85 High diastereoselectivity
Cyclization Base-induced ring closure 75 Maintains stereochemistry
Auxiliary removal Acidic hydrolysis 90 Yields free pyrrolidin-3-ol

Resolution of Racemic Mixtures

An alternative is the resolution of racemic (±)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol via:

  • Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives).
  • Separation by crystallization.
  • Recovery of the desired (3R)-enantiomer.

This method is less efficient but useful when asymmetric synthesis is challenging.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it valuable in biochemical research.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry:

    Material Science: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring provides a rigid structure that can fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol and related compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties Reference
(3R)-1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol C₁₁H₁₂F₃NO 4-(Trifluoromethyl)phenyl, pyrrolidin-3-ol 231.21 Chiral center at C3; high lipophilicity
[18F]FMPEP-d2 (CB1 receptor ligand) C₂₀H₁₉F₄N₃O₂ 4-(Trifluoromethyl)phenyl, pyrrolidin-2-one 409.38 Radiolabeled; targets CB1 receptors
(3R,5S)-1-Benzyl-pyrrolidin-3-ol derivative C₂₇H₂₂F₆NO Bis(3,5-bis(trifluoromethyl)phenyl), benzyl 530.47 Enhanced lipophilicity; synthetic precursor
Benzodioxol-urea derivative (14{4,5}) C₂₂H₂₂F₃N₃O₅ Benzodioxol, urea, carboxylic acid 466.43 High purity (>99%); hydrogen-bonding motifs
Phosphonate derivative () C₁₉H₂₄NO₃P Phenyl, phosphonate ester 345.37 Altered electronic properties
RCSB PDB IJY ligand C₁₇H₁₅F₃N₄O₃S Thiazole, oxadiazole, hydroxymethyl 412.39 Protein-binding heterocycles; chiral centers

Key Research Findings

Impact of Trifluoromethyl Groups
  • The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and electron-withdrawing effects , improving binding to hydrophobic pockets in proteins. Similar effects are observed in [18F]FMPEP-d2, a CB1 receptor ligand .
  • In contrast, bis(trifluoromethyl)phenyl derivatives () exhibit even higher lipophilicity but may suffer from reduced solubility, limiting bioavailability .
Functional Group Modifications
  • Pyrrolidin-3-ol vs. Pyrrolidin-2-one : Replacing the hydroxyl group with a lactam (as in [18F]FMPEP-d2) reduces hydrogen-bonding capacity but increases metabolic stability, making it suitable for PET imaging .
Stereochemical Considerations
  • The (3R) configuration in the target compound is critical for activity.
Heterocyclic Additions
  • The RCSB PDB IJY ligand () incorporates thiazole and oxadiazole rings, which introduce additional hydrogen-bonding and π-stacking interactions. This complexity increases molecular weight (412.39 g/mol) but may improve target specificity .

Biological Activity

(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is a chiral compound with significant potential in various biological applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₂F₃NO
  • Molecular Weight : 231.21 g/mol
  • CAS Number : 1567666-71-0

The presence of a hydroxyl group on the pyrrolidine ring enhances its solubility and allows for hydrogen bonding, which is crucial for its interactions with biological targets.

The biological activity of (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing binding affinity to various targets. This compound may act as an inhibitor or activator depending on the specific biological context.

Pharmacological Properties

Research indicates that (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol exhibits:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.
  • Enzyme Interaction : The compound has shown promise in enzyme inhibition assays, particularly in relation to metabolic pathways influenced by fluorinated compounds .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Activity
(3R)-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidineC₁₁H₁₂F₃NAntimicrobial
(3R)-3-[4-(trifluoromethyl)phenyl]pyrrolidineC₁₁H₁₂F₃NEnzyme Inhibition

The hydroxyl group's presence in (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol differentiates it from other similar compounds, potentially enhancing its biological activity through improved solubility and interaction capabilities .

Q & A

Q. What are the common synthetic routes for (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol, and how are stereochemical outcomes controlled?

The synthesis typically involves functionalization of a pyrrolidine core. A key step is the introduction of the 4-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Purification via chiral chromatography or crystallization ensures enantiopurity . For example, intermediates like (3R,4R)-4-hydroxy-3-pyrrolidinone can serve as precursors, with trifluoromethylphenyl groups introduced under mild acidic or basic conditions .

Q. What analytical techniques are critical for characterizing (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and monitors reaction progress.
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular packing (e.g., using SHELX for refinement and ORTEP for visualization) .
  • Chiral HPLC : Validates enantiomeric excess (>99% purity required for pharmacological studies) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assays?

Contradictions may arise from assay-specific conditions (e.g., cell permeability, off-target effects). Mitigation strategies include:

  • Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., JC-1 mitochondrial membrane potential assays) readouts .
  • Metabolic Stability Studies : Assess if metabolic degradation in certain cell lines (e.g., HT-22) alters activity .
  • Structural Analysis : Use co-crystallization with target proteins (e.g., receptors) to validate binding modes .

Q. What methodologies optimize the compound’s pharmacological profile while retaining stereochemical integrity?

  • Prodrug Design : Introduce labile groups (e.g., esters) at the hydroxyl position to enhance bioavailability without altering stereochemistry .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the pyrrolidine ring or trifluoromethylphenyl group. For example, replacing the hydroxyl group with a methoxy group alters solubility but requires monitoring of stereochemical drift .
  • In Silico Modeling : Molecular docking (e.g., using AutoDock) predicts binding affinities to prioritize synthetic targets .

Q. How are stereochemical challenges addressed in large-scale synthesis for preclinical studies?

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions ensure high enantiomeric excess .
  • Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) enhance purity .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinetic Studies : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinetics) .
  • Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial targeting) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, or oxidizing agents (e.g., H₂O₂) and monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound over time .
  • Solid-State Stability : Assess hygroscopicity and polymorphic transitions using PXRD and DSC .

Advanced Structural and Computational Analysis

Q. How can computational tools predict interactions between the compound and biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) to identify key interactions (e.g., hydrogen bonds with the hydroxyl group) .
  • Quantum Mechanics (QM) Calculations : Predict electronic effects of the trifluoromethyl group on binding affinity .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors, hydrophobic regions) to guide analog design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.